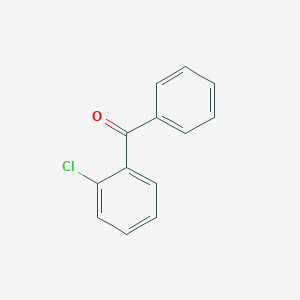

(2-Chlorophenyl)(phenyl)methanone

Cat. No. B131818

Key on ui cas rn:

5162-03-8

M. Wt: 216.66 g/mol

InChI Key: VMHYWKBKHMYRNF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07781625B2

Procedure details

Nickel(II) bis-triflimide (0.062 g, 0.1 mmol) was added to 1-butyl-3-methylimidazolium bis-trifluoromethanesulfonimide ([bmim] [NTf2]) (1.0 g) in a 25 cm3 round-bottomed flask equipped with a magnetic stirrer and reflux condenser, and the mixture stirred until the catalyst dissolved. Chlorobenzene (1.68 g, 15 mmol) and benzoyl chloride (1.41 g, 10 mmol) were added. The mixture was heated under reflux for 72 hours and was analysed by gas chromatographic analysis as in previous examples. The reaction was cooled to room temperature. Petroleum ether (15 cm3, bp=40-60° C.) was added and the catalyst and ionic liquid formed a separate phase from the petroleum ether layer. The solution of the product (in petroleum ether) was decanted and the flask (containing the ionic liquid and catalyst) washed three times with 15 cm3 of petroleum ether. Concentration of the organic extract, followed by Kugenrohr distillation at 1 mm Hg (bp=170-190° C.), gave chlorobenzophenone (1.65 g, 74%) GC analysis showed 78% yield after 72 hours, with a 70:8 4- to 2-isomer ratio. This is a remarkable result, as chlorobenzene is known to be classically unreactive in acylation reactions. It has not previously been possible to isolate significant quantities of the products of the acylation of chlorobenzene.

[Compound]

Name

Petroleum ether

Quantity

15 mL

Type

solvent

Reaction Step Two

[Compound]

Name

petroleum ether

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Three

Name

1-butyl-3-methylimidazolium bis-trifluoromethanesulfonimide

Quantity

1 g

Type

reactant

Reaction Step Four

Name

Nickel(II) bis-triflimide

Quantity

0.062 g

Type

catalyst

Reaction Step Four

Name

Yield

74%

Identifiers

|

REACTION_CXSMILES

|

[N-](S(C(F)(F)F)(=O)=O)S(C(F)(F)F)(=O)=O.[N-](S(C(F)(F)F)(=O)=O)S(C(F)(F)F)(=O)=O.C([N+]1C=CN(C)C=1)CCC.C([N+]1C=CN(C)C=1)CCC.[Cl:51][C:52]1[CH:57]=[CH:56][CH:55]=[CH:54][CH:53]=1.[C:58](Cl)(=[O:65])[C:59]1[CH:64]=[CH:63][CH:62]=[CH:61][CH:60]=1>N(S(C(F)(F)F)(=O)=O)S(C(F)(F)F)(=O)=O.N(S(C(F)(F)F)(=O)=O)S(C(F)(F)F)(=O)=O.[Ni+2]>[Cl:51][C:52]1[CH:57]=[CH:56][CH:55]=[CH:54][C:53]=1[C:58]([C:59]1[CH:64]=[CH:63][CH:62]=[CH:61][CH:60]=1)=[O:65] |f:0.1.2.3,6.7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.68 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

1.41 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)Cl

|

Step Two

[Compound]

|

Name

|

Petroleum ether

|

|

Quantity

|

15 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

petroleum ether

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Four

|

Name

|

1-butyl-3-methylimidazolium bis-trifluoromethanesulfonimide

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

[N-](S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F.[N-](S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F.C(CCC)[N+]1=CN(C=C1)C.C(CCC)[N+]1=CN(C=C1)C

|

|

Name

|

Nickel(II) bis-triflimide

|

|

Quantity

|

0.062 g

|

|

Type

|

catalyst

|

|

Smiles

|

N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F.N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F.[Ni+2]

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture stirred until the catalyst

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a magnetic stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux for 72 hours

|

|

Duration

|

72 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solution of the product (in petroleum ether) was decanted

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the flask (containing the ionic liquid and catalyst)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed three times with 15 cm3 of petroleum ether

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Concentration of the organic extract, followed by Kugenrohr distillation at 1 mm Hg (bp=170-190° C.)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=C(C(=O)C2=CC=CC=C2)C=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.65 g | |

| YIELD: PERCENTYIELD | 74% | |

| YIELD: CALCULATEDPERCENTYIELD | 76.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |